molecular formula C18H35NO3 B14329680 16-(Hydroxyimino)octadecanoic acid CAS No. 111864-05-2

16-(Hydroxyimino)octadecanoic acid

Cat. No.: B14329680
CAS No.: 111864-05-2
M. Wt: 313.5 g/mol
InChI Key: HEFWDTYXJVCBAB-UHFFFAOYSA-N
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Description

16-(Hydroxyimino)octadecanoic acid is an 18-carbon fatty acid derivative featuring a hydroxyimino (=N-OH) group at the 16th position. This functional group distinguishes it from common hydroxylated, hydroperoxylated, or halogenated fatty acid derivatives, which are widely studied for their biological and industrial applications .

Properties

CAS No.

111864-05-2

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

16-hydroxyiminooctadecanoic acid

InChI

InChI=1S/C18H35NO3/c1-2-17(19-22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h22H,2-16H2,1H3,(H,20,21)

InChI Key

HEFWDTYXJVCBAB-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)CCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(Hydroxyimino)octadecanoic acid typically involves the introduction of the hydroxyimino group into the octadecanoic acid chain. One common method is the reaction of octadecanoic acid with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative. The reaction can be carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The process may also involve the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

16-(Hydroxyimino)octadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

16-(Hydroxyimino)octadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 16-(Hydroxyimino)octadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can interact with lipid membranes, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octadecanoic Acid (Stearic Acid)

  • Structure : C₁₈H₃₆O₂; saturated carboxylic acid.
  • Biological Role : A major component of plant and animal lipids, contributing to membrane integrity and energy storage. High concentrations in agarwood leaves (26.60% in mature leaves) correlate with antioxidant activity .
  • Functional Comparison: Unlike 16-(Hydroxyimino)octadecanoic acid, stearic acid lacks reactive nitrogen groups, limiting its role in redox reactions but enhancing its stability in lipid matrices .

Hydroxyoctadecanoic Acid Derivatives

  • Examples: 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE), 9(S)-Hydroxyoctadecatrienoic acid (9(S)-HOT).
  • Structure : Unsaturated 18-carbon acids with hydroxyl groups at positions 9 or 13.
  • Biological Role : Key lipid mediators in inflammation and oxidative stress responses. For instance, 13(S)-HODE modulates macrophage signaling .
  • Functional Comparison: The hydroxyimino group in this compound may offer distinct reactivity, such as metal chelation or nitroxide radical formation, unlike the hydroxyl group’s hydrogen-donating antioxidant mechanism .

Fluorinated Fatty Acids

  • Examples: 16-Fluorohexadecanoic acid, 17-Fluoroheptadecanoic acid.
  • Structure : Fluorine substitution at terminal or mid-chain positions.
  • Biological Role: Used as metabolic tracers. Even-numbered fluorinated acids (e.g., 16-Fluorohexadecanoic acid) resist dehalogenation, while odd-numbered analogs release fluoride ions during β-oxidation .

16-Hydroxyhexadecanoic Acid (Juniperic Acid)

  • Structure : C₁₆H₃₂O₃; hydroxyl group at the terminal (ω) position.
  • Biological Role: Found in plant cuticles and microbial extracts, contributing to waterproofing and antimicrobial activity. In Aspergillus flavus, hexadecanoic acid derivatives exhibit antioxidant properties .
  • Functional Comparison: Positional isomerism (terminal vs. mid-chain hydroxyimino) may influence metabolic pathways. Terminal hydroxylation often enhances biodegradability, whereas mid-chain modifications like hydroxyimino could resist enzymatic cleavage .

Research Findings and Data Comparison

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Functional Group Key Biological Activity Natural/Synthetic Source
This compound* C₁₈H₃₅NO₃ Hydroxyimino Hypothesized: Chelation, antimicrobial Synthetic/Unreported
Octadecanoic acid (Stearic acid) C₁₈H₃₆O₂ Carboxylic acid Antioxidant, structural lipid Plant lipids (e.g., agarwood)
13(S)-HODE C₁₈H₃₂O₃ Hydroxy Anti-inflammatory signaling Oxidized linoleic acid
16-Fluorohexadecanoic acid C₁₆H₃₁FO₂ Fluoro Metabolic tracer Synthetic
16-Hydroxyhexadecanoic acid C₁₆H₃₂O₃ Hydroxy Antimicrobial, cuticle component Plants, fungi

Key Insights:

  • Metabolic Fate: Fluorinated analogs demonstrate that even-numbered modifications resist degradation , suggesting hydroxyimino derivatives may similarly persist in biological systems.
  • Antimicrobial Potential: Octadecanoic acid and its esters inhibit pathogens like MRSA ; hydroxyimino groups could enhance this via reactive nitrogen species.

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